molecular formula C22H23BF4NP B13396811 (1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide

(1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide

Cat. No.: B13396811
M. Wt: 419.2 g/mol
InChI Key: YDTGSIVROZTYNA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide is a complex organophosphorus compound It is characterized by the presence of a phosphanyl group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated systems and controlled reaction conditions ensures high yield and purity of the final product. The scalability of the Grignard reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl group to phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction results in phosphines.

Scientific Research Applications

(1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide has several scientific research applications:

Mechanism of Action

The mechanism by which (1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s structure allows it to act as a versatile ligand, modulating the activity of its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1-pyrenyl)phosphine
  • Diallylphenylphosphine
  • 1,2-bis (dialkylphosphino)benzenes

Uniqueness

Compared to similar compounds, (1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide stands out due to its unique tetrahydronaphthalene ring system and the specific arrangement of the phosphanyl group. This structural uniqueness imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C22H23BF4NP

Molecular Weight

419.2 g/mol

IUPAC Name

(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;tetrafluoroborate

InChI

InChI=1S/C22H22NP.BF4/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19;2-1(3,4)5/h1-6,8,10-14,16,20H,7,9,15,23H2;/q;-1/p+1

InChI Key

YDTGSIVROZTYNA-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.